molecular formula C15H14ClF2N3O B6438264 5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine CAS No. 2549032-51-9

5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine

Cat. No.: B6438264
CAS No.: 2549032-51-9
M. Wt: 325.74 g/mol
InChI Key: RTGGBEDMJLAGHL-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with chlorine (5-position) and fluorine (3-position), along with a pyrrolidine ring at the 2-position. The pyrrolidine is further functionalized with a [(5-fluoropyridin-2-yl)oxy]methyl group, creating a hybrid structure that combines halogenated pyridine and heterocyclic motifs.

Properties

IUPAC Name

5-chloro-3-fluoro-2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2N3O/c16-11-5-13(18)15(20-6-11)21-4-3-10(8-21)9-22-14-2-1-12(17)7-19-14/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGBEDMJLAGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine generally involves multi-step synthetic processes. The steps typically involve:

  • Halogenation: : Introduction of chlorine and fluorine atoms to the respective positions on the pyridine rings.

  • Coupling Reactions : Utilization of various coupling agents to link the pyridine moieties with the pyrrolidin-1-yl group.

  • Oxidation/Reduction : Adjustment of oxidation states as required to facilitate subsequent reaction

Biological Activity

5-Chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine and Fluorine Substituents : These halogen atoms are known to influence the lipophilicity and biological activity of organic compounds.
  • Pyridine and Pyrrolidine Rings : These nitrogen-containing heterocycles are common in pharmacologically active compounds, contributing to their receptor binding capabilities.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other pyridine derivatives.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Modulation : It could potentially modulate receptors associated with neurotransmission or hormonal signaling.

Biological Assays and Efficacy

To evaluate the biological activity of this compound, various assays have been conducted:

Table 1: Biological Activity Assays

Assay TypeResultReference
Cell Proliferation IC50 values in the nanomolar range against cancer cell lines
Kinase Inhibition Potent inhibition observed; specific for PLK1
Receptor Binding Affinity studies indicate potential for dual receptor targeting

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through kinase pathway modulation.
  • Neuropharmacological Studies : Research indicated that this compound could influence neuropeptide signaling pathways, suggesting a role in modulating sleep or anxiety-related behaviors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyridine and Pyrrolidine Motifs

Key Compounds and Differences:
Compound Name Structural Features Key Differences vs. Target Compound Biological/Chemical Implications
5-Chloro-2,3,6-Trifluoropyridine () Pyridine with Cl at 5-position and F at 2,3,6-positions Lacks pyrrolidine moiety; simpler substitution pattern Reduced steric hindrance; limited binding diversity in biological targets
5-Fluoro-2-({1-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Pyrrolidin-3-yl}Methoxy)Pyridine () Pyridine with F at 5-position; oxadiazole-substituted pyrrolidine Oxadiazole group replaces fluoropyridinyloxy moiety Enhanced hydrogen-bonding potential; potential for varied enzyme inhibition
5-Chloro-3-Pyridinol () Pyridine with Cl at 5-position and hydroxyl group at 3-position Hydroxyl group instead of fluorine and pyrrolidine Higher polarity; suitability for aqueous-phase reactions
3-Fluoro-2-[(Oxolan-2-yl)Methoxy]Pyridine () Pyridine with F at 3-position; tetrahydrofuran-derived methoxy group Tetrahydrofuran (oxolane) replaces pyrrolidine-fluoropyridinyloxy Altered lipophilicity; potential for improved blood-brain barrier penetration

Impact of Substituent Positioning and Halogenation

  • Fluorine and Chlorine Synergy : The 3-fluoro and 5-chloro substituents on the pyridine ring enhance electron-withdrawing effects, stabilizing the molecule in electrophilic reactions. This contrasts with analogues like 5-Chloro-2-Fluoropyridine (), where fluorine at the 2-position reduces steric hindrance but weakens resonance effects .
  • Pyrrolidine Functionalization: The [(5-fluoropyridin-2-yl)oxy]methyl group on pyrrolidine introduces a secondary pyridine ring, enabling π-π stacking interactions absent in simpler derivatives like 1-(5-Chloro-3-Fluoropyridin-2-yl)Ethanone (). This structural feature is critical for receptor binding in kinase inhibitors .

Comparison with Piperidine-Based Analogues

Piperidine derivatives, such as 5-Chloro-2-((1-((5-Fluoro-2-Methoxyphenyl)Sulfonyl)Piperidin-4-yl)Oxy)Pyridine (), exhibit:

  • Increased Ring Size : Piperidine’s six-membered ring provides conformational flexibility but reduces ring strain compared to pyrrolidine.
  • Sulfonyl Group Influence : The sulfonyl group in piperidine analogues enhances solubility but may reduce membrane permeability relative to the target compound’s fluoropyridinyloxy group .

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